molecular formula C8H10N4 B11771423 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine

1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11771423
M. Wt: 162.19 g/mol
InChI Key: LFIVSMKTTHSIPF-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound with the molecular formula C8H10N4. It is part of the triazole family, which is known for its diverse biological and chemical properties. This compound is primarily used in research and development due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-1H-benzo[d][1,2,3]triazole with amines under specific conditions can yield the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis typically involves large-scale reactions using similar principles as laboratory methods. The process may include steps like purification and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of functionalized triazoles .

Scientific Research Applications

1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for drug development and other applications .

Comparison with Similar Compounds

    1H-benzo[d][1,2,3]triazole: A parent compound with similar structural features.

    1-Methyl-1H-benzo[d][1,2,3]triazol-5-amine: A methylated derivative with slightly different reactivity.

    1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine: A phenyl-substituted analogue with unique properties.

Uniqueness: 1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine stands out due to its ethyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethylbenzotriazol-5-amine

InChI

InChI=1S/C8H10N4/c1-2-12-8-4-3-6(9)5-7(8)10-11-12/h3-5H,2,9H2,1H3

InChI Key

LFIVSMKTTHSIPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=N1

Origin of Product

United States

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